

The Rise of Benzofuran Scaffolds: A Technical Guide to Novel Kinase Inhibitors

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Compound of Interest

Compound Name: (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

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For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has illuminated the critical role of protein kinases in oncogenic signaling. The benzofuran scaffold, a versatile heterocyclic compound, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide delves into the discovery and development of novel benzofuran-based kinase inhibitors, offering a comprehensive overview of their structure-activity relationships, experimental validation, and the signaling pathways they modulate.

Quantitative Analysis of Benzofuran-Based Kinase Inhibitors

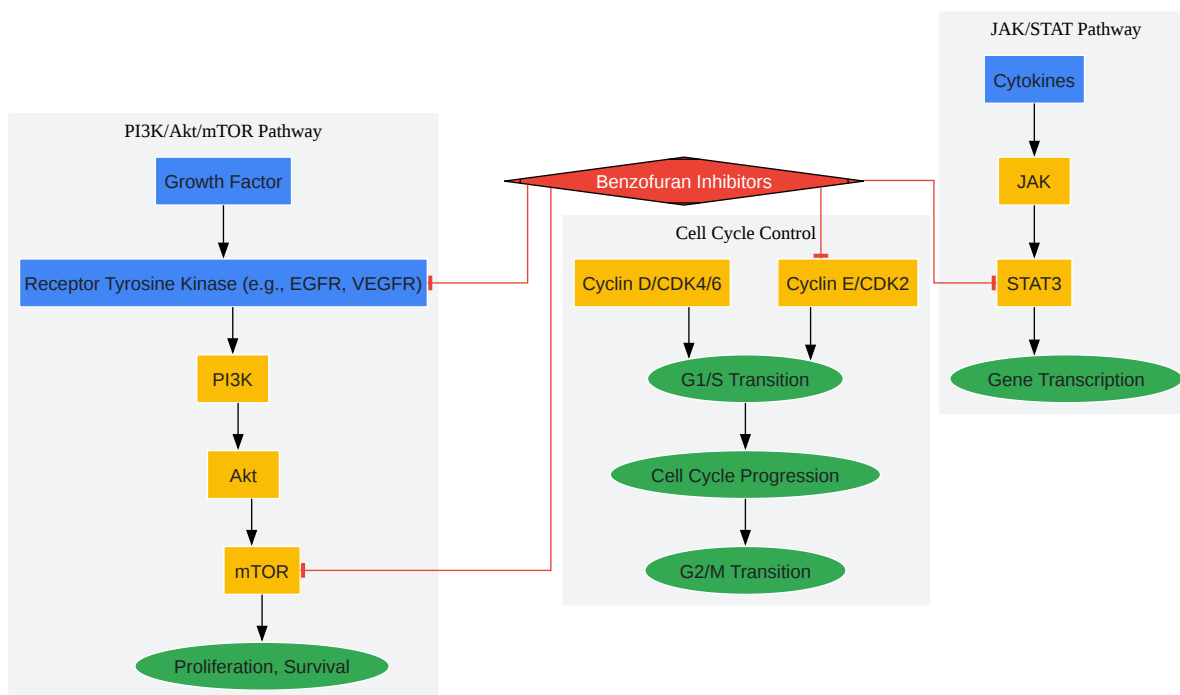
The efficacy of newly synthesized benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the biological activity of several promising benzofuran-based kinase inhibitors against various cancer cell lines and kinase targets.

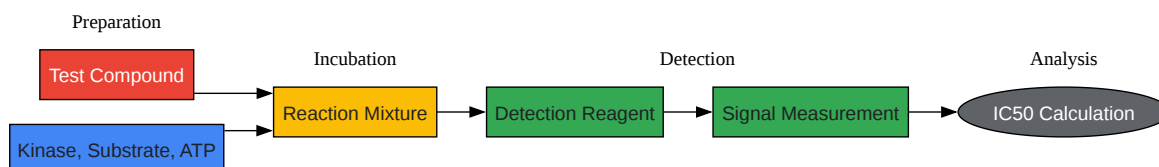
Compound	Target Kinase	IC50 (nM)	Reference
9h	CDK2	40.91	[1] [2]
11d	CDK2	41.70	[1] [2]
11e	CDK2	46.88	[1] [2]
13c	CDK2	52.63	[1] [2]
Staurosporine (Reference)	CDK2	56.76	[1] [2]
17i	LSD1	65	[3]
12b	CK2	5.8	[4]
12c	CK2	5.8	[4]
4a	CK2	7	[4]
4b	CK2	29	[4]
26	EGFR	930	[5]
Gefitinib (Reference)	EGFR	900	[5]

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
9h	Panc-1	Pancreatic	0.94	[6]
MCF-7	Breast	2.92	[6]	
A-549	Lung	1.71	[6]	
13b	MCF-7	Breast	1.875	[5]
13g	MCF-7	Breast	1.287	
Cisplatin (Reference)	MCF-7	Breast	2.184	
12	SiHa	Cervical	1.10	[5]
HeLa	Cervical	1.06	[5]	
Combretastatin A-4 (Reference)	SiHa	Cervical	1.76	
HeLa	Cervical	1.86	[5]	[7]
6g	MDA-MB-231	Breast	3.01	
HCT-116	Colon	5.20	[7]	
HT-29	Colon	9.13	[7]	[7]
HeLa	Cervical	11.09	[7]	
17i	MCF-7	Breast	2.90	
MGC-803	Gastric	5.85	[3]	[3]
H460	Lung	2.06	[3]	
A549	Lung	5.74	[3]	
THP-1	Leukemia	6.15	[3]	[8]
4g	HCC1806	Breast	<17.13	

Key Signaling Pathways Targeted by Benzofuran Inhibitors

Benzofuran derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways is key to elucidating their mechanism of action and potential for therapeutic intervention.





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